4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
679005-44-8 |
|---|---|
Molecular Formula |
C9H20O5 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]butane-1,2-diol |
InChI |
InChI=1S/C9H20O5/c1-12-4-5-14-7-6-13-3-2-9(11)8-10/h9-11H,2-8H2,1H3 |
InChI Key |
PGWZCEYVGIQFIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Ether Formation via Alkylation
The primary route involves sequential alkylation reactions to build the ether backbone. A representative method includes:
- Base-Catalyzed Alkylation : Butane-1,2-diol reacts with 2-(2-methoxyethoxy)ethanol in the presence of an alkoxide base (e.g., NaOH or KOH).
- Acid-Catalyzed Etherification : Followed by acid catalysis (e.g., H₂SO₄ or TsOH) to optimize ether bond formation.
Key Reagents and Conditions :
This method is widely used due to its simplicity but may suffer from side reactions (e.g., diether formation).
Catalytic Approaches for Selective Etherification
Iron(III) Chloride-Catalyzed Dehydration
FeCl₃·6H₂O (5 mol%) in propylene carbonate (PC) enables symmetrical etherification of benzyl alcohols. Adaptation for 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol involves:
- Dehydration of Diols : FeCl₃ promotes intramolecular dehydration to form ether linkages.
- Solvent Recycling : PC is recovered via distillation, enhancing sustainability.
Performance Data :
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzyl alcohols | FeCl₃ (5) | PC | 100–120 | 53–91 |
This method reduces waste but requires high temperatures, limiting scalability.
Ruthenium-Catalyzed Reductive Etherification
A cationic Ru–H complex catalyzes reductive coupling of aldehydes/ketones with alcohols in water. For this compound, this could involve:
- Hydrogenolysis : H₂ (20 psi) and Ru catalyst reduce aldehyde intermediates to form ethers.
- Solvent Advantage : Water minimizes organic solvent use, aligning with green chemistry principles.
Key Parameters :
| Substrate | Catalyst (mol%) | Solvent | H₂ Pressure (psi) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Ru (1.7 × 10⁻³) | H₂O | 20 | 74–89 |
This method achieves high chemoselectivity but requires pressurized H₂, limiting industrial feasibility.
Comparative Analysis of Synthetic Routes
Conventional vs. Catalytic Methods
| Metric | Traditional Alkylation | FeCl₃-Catalyzed | Ru-Catalyzed |
|---|---|---|---|
| Yield | 60–85% | 53–91% | 74–89% |
| Catalyst Cost | Low (NaOH, H₂SO₄) | Moderate (FeCl₃) | High (Ru) |
| Solvent | Ethanol, toluene | Propylene carbonate | Water |
| Scalability | High | Moderate | Low |
Advantages :
- Traditional : Cost-effective, well-established.
- FeCl₃ : Recyclable solvent, reduced VOCs.
- Ru : Aqueous phase, minimal side products.
Limitations :
- Traditional : Side reactions, solvent waste.
- FeCl₃ : High energy demand.
- Ru : H₂ handling challenges.
Novel Approaches and Challenges
Alternative Starting Materials
Using 2-(2-methoxyethoxy)ethanol as a building block may reduce steps. For example:
- Monosubstitution : React with butane-1,2-diol to form a monoether intermediate.
- Second Alkylation : Introduce the remaining ethoxy group.
Theoretical Yield :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Monosubstitution | NaH, DMF | 60°C, 12 h | 70–80 |
| Second Alkylation | H₂SO₄, toluene | 100°C, 6 h | 65–75 |
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol involves its interaction with various molecular targets. The ether and hydroxyl groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s behavior in different environments. These interactions can affect the solubility, reactivity, and stability of the compound in various applications .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Comparable Diols
Key Observations :
- Hydrophilicity : The target compound’s extended ethoxy chain likely increases water solubility compared to aromatic diols (e.g., ) but reduces it relative to shorter-chain analogs like 4-(methylthio)butane-1,2-diol.
- Steric Effects : The bulky ethoxy chain may hinder crystallization, contrasting with the planar aromatic systems in compounds like trans-(1S,2S)-3-(4′-methoxyphenyl)-acenaphthene-1,2-diol ().
Key Observations :
- The target compound’s synthesis likely involves multi-step etherification, similar to ’s methodology for ethoxy-rich compounds.
Physicochemical Properties
Table 3: Comparative Properties
| Property | This compound | 4-(Methylthio)butane-1,2-diol | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol |
|---|---|---|---|
| Solubility | High in polar solvents (e.g., water, ethanol) | Moderate (polar aprotic solvents) | Low (due to aromatic group) |
| Hydrogen Bonding Capacity | High (two -OH groups) | High | Moderate (steric hindrance from benzyloxy) |
| Thermal Stability | Likely lower (ether linkages) | Higher (C-S bond stability) | Moderate (aromatic stability) |
Key Observations :
Biological Activity
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is a complex chemical compound characterized by its ether and diol structure. It consists of a butane backbone with hydroxyl groups at the first and second carbon positions, and a branched chain featuring two ethoxy groups attached to the fourth carbon. This compound falls within the broader category of glycols and ethers, known for their diverse applications in pharmaceuticals, materials science, and other fields.
Molecular Characteristics
- Molecular Formula : CHO
- Molecular Weight : Approximately 178.23 g/mol
The biological activity of this compound is primarily linked to its properties as a solvent and excipient in pharmaceutical formulations. Its ability to interact with various biological systems makes it a candidate for several applications, including drug delivery systems.
Key Properties:
- Solubility : The compound exhibits good solubility in water and organic solvents, which is crucial for its effectiveness as a drug carrier.
- Hydrophilicity : The presence of hydroxyl groups enhances its interaction with biological membranes.
Case Studies and Research Findings
- Antioxidant Activity :
- Pharmaceutical Applications :
- Toxicological Studies :
Comparative Analysis
| Property | This compound | Similar Glycol Ethers |
|---|---|---|
| Molecular Weight (g/mol) | 178.23 | Varies |
| Solubility | High in water and organic solvents | Generally high |
| Antioxidant Potential | Moderate | Varies |
| Toxicity Level | Low (acute studies) | Generally low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
